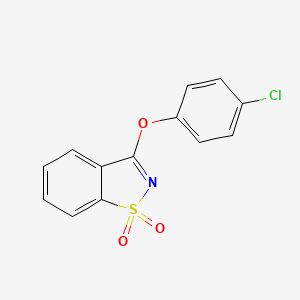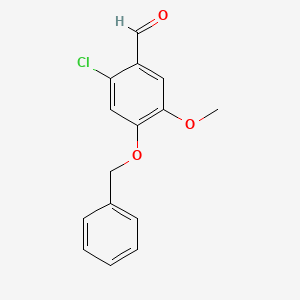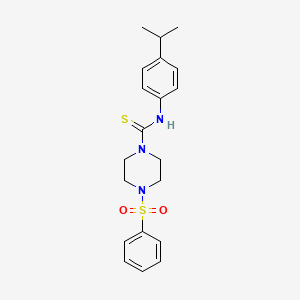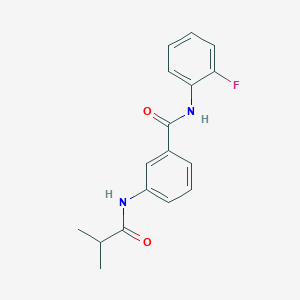
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide, also known as FIPI, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Illinois and has since been studied extensively for its mechanism of action and potential applications in various fields of research.
Mécanisme D'action
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide exerts its inhibitory effect on PLD activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This inhibition of PLD activity leads to a decrease in the production of phosphatidic acid, which is a critical signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes involved in cellular processes. Additionally, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide in lab experiments is its specificity for PLD inhibition. This allows researchers to study the specific effects of PLD inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of using N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide. One area of research is the development of more potent and selective PLD inhibitors that can be used in a wider range of experiments. Additionally, there is a need for more studies to investigate the potential therapeutic applications of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide in various diseases, including cancer and neurodegenerative disorders. Finally, more research is needed to understand the specific mechanisms by which N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide exerts its effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide involves a multi-step process that includes the condensation of 2-fluoroaniline with isobutyryl chloride to form the intermediate N-(2-fluorophenyl)-isobutyramide. This intermediate is then reacted with benzoyl chloride to form the final product, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in a wide range of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD activity, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKZHFUIDYUVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)
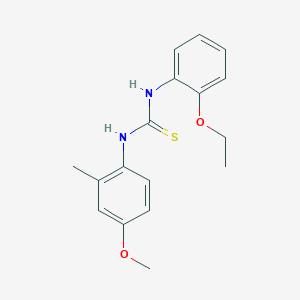

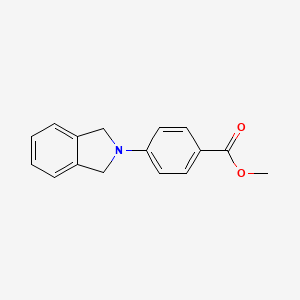

![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)

